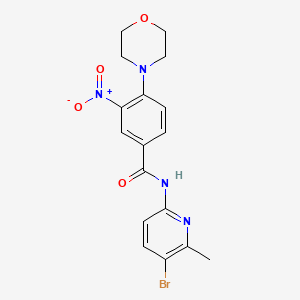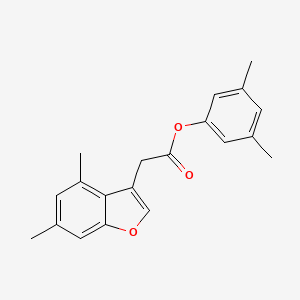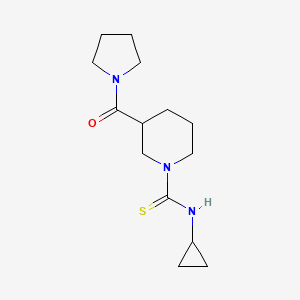![molecular formula C23H22BrNO2 B4233077 N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide](/img/structure/B4233077.png)
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide
Descripción general
Descripción
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide, also known as BPN14770, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases. It is a promising candidate due to its ability to improve cognitive function and memory in preclinical models without causing adverse side effects.
Mecanismo De Acción
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide works by inhibiting the enzyme phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This pathway is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase cAMP levels in the brain, which activates the PKA signaling pathway. This pathway is involved in the regulation of synaptic plasticity and memory formation. This compound has also been shown to reduce inflammation and oxidative stress in the brain, which are both associated with neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide is that it has been shown to improve cognitive function and memory in preclinical models without causing adverse side effects. This makes it a promising candidate for further study and potential use in treating neurodegenerative diseases. One limitation of lab experiments with this compound is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the brain.
Direcciones Futuras
There are several future directions for research on N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide. One direction is to further study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other neurological conditions such as schizophrenia and depression. Additionally, further research is needed to understand the long-term effects of this compound and its potential for use in human clinical trials.
Conclusion:
In conclusion, this compound is a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the enzyme PDE4D, which increases cAMP levels and activates the PKA signaling pathway. This compound has been shown to improve cognitive function and memory in preclinical models without causing adverse side effects. Further research is needed to understand its potential for use in human clinical trials and its long-term effects.
Aplicaciones Científicas De Investigación
N-[(2-bromophenyl)(phenyl)methyl]-2-phenoxybutanamide has been studied extensively for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of these diseases. It has also been shown to reduce inflammation and oxidative stress in the brain, which are both associated with neurodegeneration.
Propiedades
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrNO2/c1-2-21(27-18-13-7-4-8-14-18)23(26)25-22(17-11-5-3-6-12-17)19-15-9-10-16-20(19)24/h3-16,21-22H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZTUGPJCAOSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2Br)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![2-[1-(3-chlorobenzoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4233021.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-chlorobenzamide](/img/structure/B4233027.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
![4-[3-{4-[(methylsulfonyl)amino]phenyl}-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4233046.png)
![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)

![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)

![N-allyl-2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4233091.png)


